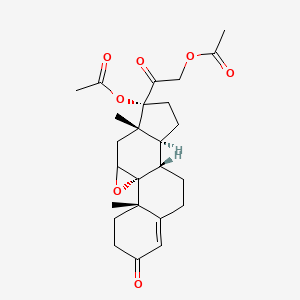
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound with a complex structure. It belongs to the class of epoxy steroids, characterized by the presence of an epoxy group attached to the steroid backbone. This compound has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione, followed by acetylation to introduce the diacetate groups. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-: Similar structure but with hydroxyl groups instead of acetyl groups.
3,20-Dioxopregn-4-ene-6-beta,11-alpha-diyl diacetate: Another epoxy steroid with different substitution patterns.
11-alpha-Hydroxyprogesterone Acetate: A related compound with an acetoxy group at the 11-alpha position.
Uniqueness
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is unique due to its specific epoxy and diacetate functional groups, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry.
Properties
CAS No. |
85707-50-2 |
|---|---|
Molecular Formula |
C25H32O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-[(1R,2S,10S,11S,14R,15S)-14-acetyloxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)30-13-20(29)24(31-15(2)27)10-8-18-19-6-5-16-11-17(28)7-9-22(16,3)25(19)21(32-25)12-23(18,24)4/h11,18-19,21H,5-10,12-13H2,1-4H3/t18-,19-,21?,22-,23-,24-,25-/m0/s1 |
InChI Key |
KTBVZEHMYQSTLH-NXAKBCFPSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















